molecular formula C18H26N2O4 B7917564 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917564
M. Wt: 334.4 g/mol
InChI Key: VVWREGMJUZCNCI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353957-40-0) is a piperidine derivative with a benzyl ester group at the 1-position and a carboxymethyl-ethyl-amino-methyl substituent at the 3-position. Its molecular weight is 334.416 g/mol, and it is characterized by the InChIKey VVWREGMJUZCNCI-UHFFFAOYNA-N . The compound has been primarily utilized in laboratory settings for chemical synthesis and research, as indicated by its discontinued commercial status and "lab use only" designation .

Properties

IUPAC Name

2-[ethyl-[(1-phenylmethoxycarbonylpiperidin-3-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-2-19(13-17(21)22)11-16-9-6-10-20(12-16)18(23)24-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWREGMJUZCNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction conditions, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development and the study of pharmacological effects.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine-carboxylic acid esters with variable substituents. Key structural analogues include:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Differences References
3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester 1353982-80-5 320.39 Isopropyl group replaces ethyl in the amino side chain
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 1354009-23-6 320.39 R-enantiomer configuration
3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 1354024-72-8 361.48 Addition of (S)-2-amino-3-methyl-butyryl moiety
3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 1353955-37-9 305.42 2-Aminoethyl-methyl-amino substituent

Key Differences and Implications

The enantiomeric form (CAS 1354009-23-6) highlights stereochemical influences on biological activity, such as receptor binding selectivity . The bulky (S)-2-amino-3-methyl-butyryl group (CAS 1354024-72-8) may improve protease resistance, extending metabolic stability in drug candidates .

Synthetic Accessibility :

  • describes a synthesis route involving methyl ester and nitrophenyl ester intermediates for analogous compounds, suggesting shared methodologies for these derivatives .
  • The benzyl ester group in all variants serves as a protective moiety, enabling selective deprotection during multi-step syntheses .

Safety and Handling :

  • Similar piperidinecarboxylic acid esters (e.g., CAS 306937-22-4) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating stringent safety protocols .

Piperidine derivatives in act as autotaxin inhibitors, implying therapeutic applications in fibrosis or cancer; however, the target compound’s specific activity remains uncharacterized .

Biological Activity

The compound 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic molecule featuring a piperidine ring with various functional groups, including a carboxymethyl group and a benzyl ester moiety. Its molecular formula is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol. The unique structure suggests potential pharmacological properties, although specific biological activities are not extensively documented.

Structural Characteristics

The compound's structure can be broken down into its key components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Carboxymethyl Group : An important functional group that may influence solubility and biological interactions.
  • Benzyl Ester Moiety : This group can affect the compound's reactivity and interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique features and potential applications:

Compound NameMolecular FormulaMolecular WeightUnique Features
4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC₁₆H₂₂N₂O₄306.36 g/molContains an ethyl group, affecting solubility
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC₁₆H₂₂N₂O₄306.36 g/molFeatures a cyclopropyl group, influencing activity
3-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTERC₁₄H₁₉N₂O₃247.29 g/molLacks the carboxymethyl group; used as an intermediate

Case Studies and Research Findings

Research on structurally similar compounds has provided insights into potential biological activities:

  • Antiviral Studies : A study on hydroxypyridone carboxylic acids demonstrated that derivatives could inhibit HIV RT-associated RNase H activity in low micromolar ranges, suggesting that similar piperidine derivatives might exhibit antiviral properties .
  • Enzyme Inhibition : Research indicates that modifications to carboxylic acid derivatives can lead to enhanced enzyme inhibition, particularly in multi-target scenarios involving HIV enzymes . This suggests that structural modifications in compounds like this compound could yield potent inhibitors.
  • Synthetic Pathways : The synthesis of related compounds involves multi-step organic reactions, which may provide insights into optimizing yields for pharmacological applications.

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